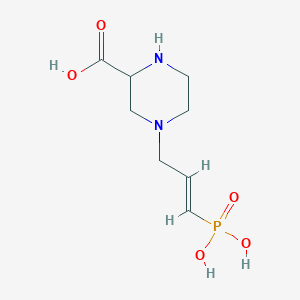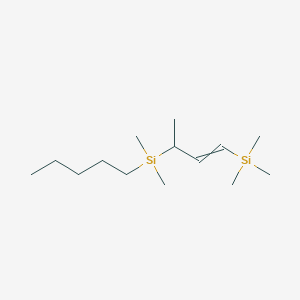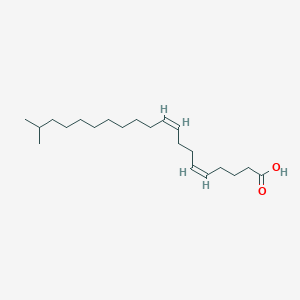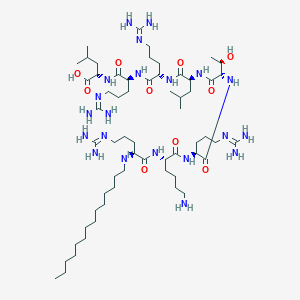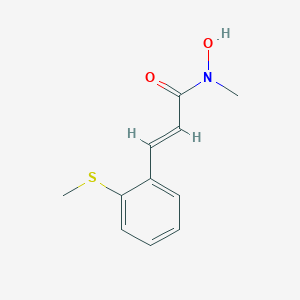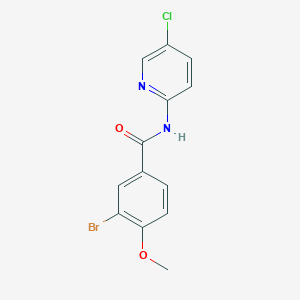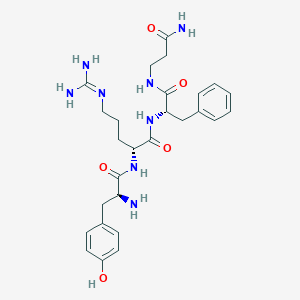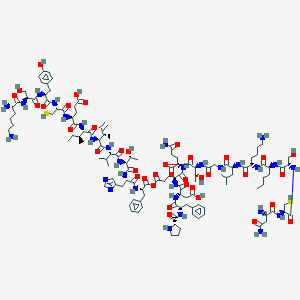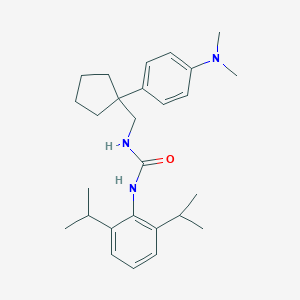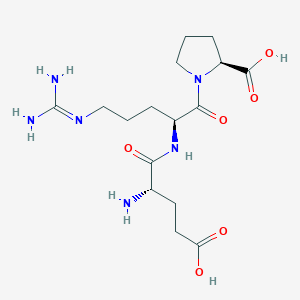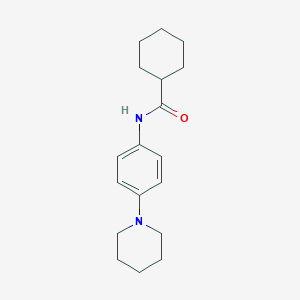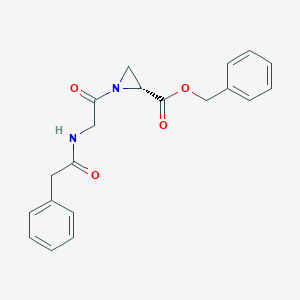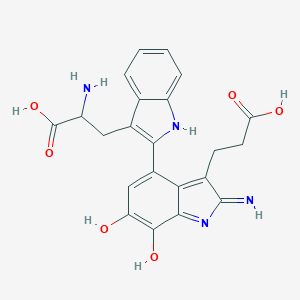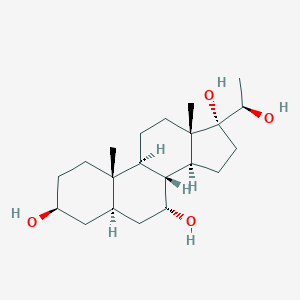
Pregnane-3,7,17,20-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregnane-3,7,17,20-tetrol, also known as PREGS, is a steroid molecule with a unique structure that has been found to have various biochemical and physiological effects. This molecule has been of great interest to researchers due to its potential applications in medicine and biology. In
Wissenschaftliche Forschungsanwendungen
Pregnane-3,7,17,20-tetrol has been found to have various scientific research applications. It has been shown to have neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Pregnane-3,7,17,20-tetrol has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. In addition, Pregnane-3,7,17,20-tetrol has been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as arthritis.
Wirkmechanismus
The mechanism of action of Pregnane-3,7,17,20-tetrol is not fully understood, but it is believed to act on various receptors in the brain and body. Pregnane-3,7,17,20-tetrol has been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and other psychiatric disorders. Pregnane-3,7,17,20-tetrol has also been found to interact with the NMDA receptor, which is involved in memory and learning.
Biochemical and Physiological Effects:
Pregnane-3,7,17,20-tetrol has various biochemical and physiological effects. It has been shown to increase the levels of various neurotrophic factors in the brain, which are important for the growth and survival of neurons. Pregnane-3,7,17,20-tetrol has also been found to increase the levels of various antioxidants, which can protect cells from oxidative stress. In addition, Pregnane-3,7,17,20-tetrol has been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pregnane-3,7,17,20-tetrol in lab experiments is its neuroprotective properties. Pregnane-3,7,17,20-tetrol can protect neurons from damage caused by various insults such as oxidative stress and inflammation. Another advantage of using Pregnane-3,7,17,20-tetrol is its potential use in the treatment of various diseases such as Alzheimer's and Parkinson's. However, one limitation of using Pregnane-3,7,17,20-tetrol is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are various future directions for the study of Pregnane-3,7,17,20-tetrol. One direction is the exploration of its potential use in the treatment of various psychiatric disorders such as depression and anxiety. Another direction is the investigation of its potential use in the treatment of inflammatory diseases such as arthritis. In addition, further studies are needed to fully understand the mechanism of action of Pregnane-3,7,17,20-tetrol and its interactions with various receptors in the brain and body.
Synthesemethoden
The synthesis of Pregnane-3,7,17,20-tetrol involves the reduction of pregnenolone, a steroid hormone, using a specific enzyme called 3β-hydroxysteroid dehydrogenase. This reduction process leads to the formation of Pregnane-3,7,17,20-tetrol, which can then be isolated and purified using various techniques such as chromatography and crystallization. The purity of the final product is crucial for its use in scientific research applications.
Eigenschaften
CAS-Nummer |
137767-50-1 |
|---|---|
Produktname |
Pregnane-3,7,17,20-tetrol |
Molekularformel |
C13H12O2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
(3S,5R,7R,8R,9S,10S,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,7,17-triol |
InChI |
InChI=1S/C21H36O4/c1-12(22)21(25)9-6-16-18-15(5-8-20(16,21)3)19(2)7-4-14(23)10-13(19)11-17(18)24/h12-18,22-25H,4-11H2,1-3H3/t12-,13-,14+,15+,16+,17-,18-,19+,20+,21+/m1/s1 |
InChI-Schlüssel |
QOZQGNJODHSBJX-ZFOKFBPFSA-N |
Isomerische SMILES |
C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)O)O |
SMILES |
CC(C1(CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O)O |
Kanonische SMILES |
CC(C1(CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O)O |
Synonyme |
5alpha-pregnane-3beta,7alpha,17,20beta-tetrol pregnane-3,7,17,20-tetrol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)
